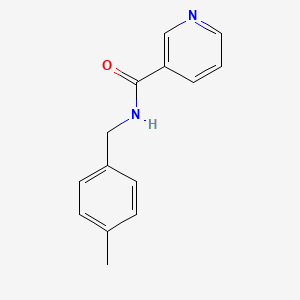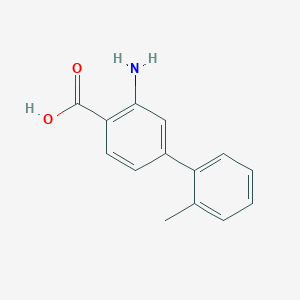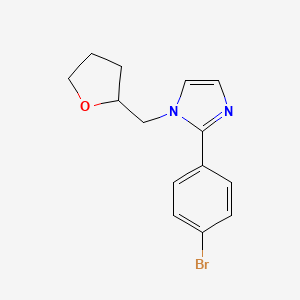![molecular formula C17H23N5O2 B7637911 N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide, commonly known as CX614, is a potent AMPA receptor modulator that has gained significant attention in the field of neuroscience research. This compound has shown promise in enhancing cognitive function and has been extensively studied for its potential use in treating neurodegenerative diseases.
Mecanismo De Acción
CX614 acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic transmission in the brain. This compound enhances the activity of AMPA receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that CX614 can improve memory consolidation and retrieval in animal models. This compound has also been shown to increase the number of dendritic spines, which are important structures involved in synaptic transmission and plasticity. In addition, CX614 has been shown to increase the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CX614 in lab experiments is its potency and specificity for AMPA receptors. This compound has been extensively studied and has shown consistent results in enhancing cognitive function and improving memory consolidation and retrieval. However, one limitation of using CX614 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CX614. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used in the treatment of various neurological disorders. Another area of interest is the investigation of the long-term effects of CX614 on synaptic plasticity and cognitive function. Additionally, studies could explore the potential use of CX614 in combination with other drugs or therapies for the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of CX614 involves several steps, including the reaction of 3-methoxybenzyl bromide with sodium azide to form 3-methoxyphenyl azide. This is followed by the reaction of the resulting compound with cyclohexyl isocyanate to form the corresponding urea derivative. The final step involves the reaction of the urea derivative with methyl chloroacetate to form CX614.
Aplicaciones Científicas De Investigación
CX614 has been extensively studied for its potential use in treating various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also shown promise in enhancing cognitive function and has been studied for its potential use in treating cognitive impairments associated with aging and other neurological disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21(14-8-4-3-5-9-14)16(23)12-22-19-17(18-20-22)13-7-6-10-15(11-13)24-2/h6-7,10-11,14H,3-5,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTIXHGMAZRBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2N=C(N=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)
![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)
![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)

![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)


![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)
